FGFR3 Kinase Inhibition Potency: CAS 329778-61-2 vs. Structurally Related Comparator
N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide inhibits recombinant human FGFR3 kinase domain with an IC50 of 2.60 nM, as determined in a biochemical assay using an N-terminal His-Avi tagged construct expressed in Sf9 insect cells [1]. A structurally distinct comparator acrylamide derivative (BDBM50588765) exhibits approximately 2.9-fold higher potency against the same FGFR3 construct under identical assay conditions (IC50 = 0.900 nM) [2].
| Evidence Dimension | FGFR3 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | BDBM50588765: IC50 = 0.900 nM |
| Quantified Difference | Comparator is 2.9-fold more potent; target compound retains low nanomolar activity |
| Conditions | Inhibition of N-terminal His-Avi tagged recombinant human FGFR3 (residues 447–761) expressed in Sf9 baculovirus system; assay format not fully disclosed in BindingDB curation. |
Why This Matters
While not the most potent FGFR3 inhibitor in its class, the 2.60 nM IC50 validates this compound as a robust tool for FGFR3 pathway interrogation and positions it as a viable alternative for applications where extreme potency is not the primary selection criterion.
- [1] BindingDB. BDBM50588767: N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide. BindingDB, 2025. View Source
- [2] BindingDB. BDBM50588765: Comparator FGFR3 Inhibitor. BindingDB, 2025. View Source
